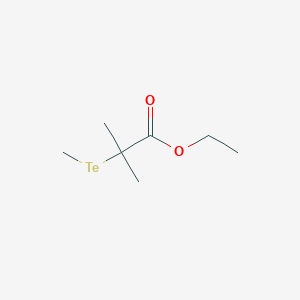
Ethyl 2-methyl-2-(methyltellanyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-2-(methyltellanyl)propanoate: is an organotellurium compound with the molecular formula C7H14O2Te. It is a light red to yellow to red clear liquid at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-2-(methyltellanyl)propanoate can be synthesized through the reaction of 2-methyl-2-(methyltellanyl)propanoic acid with ethanol in the presence of a suitable catalyst. The reaction typically requires an inert atmosphere to prevent oxidation and is carried out at room temperature .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often exceeding 95% . The compound is stored under inert gas to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-2-(methyltellanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents.
Reduction: The compound can be reduced to form tellurium-containing anions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Tellurium-containing anions.
Substitution: Substituted esters and alcohols.
Scientific Research Applications
Chemistry: Ethyl 2-methyl-2-(methyltellanyl)propanoate is used as a precursor in the synthesis of other organotellurium compounds. It is also employed in controlled radical polymerization processes .
Biology and Medicine: Research is ongoing to explore the potential biological activities of organotellurium compounds, including their antioxidant and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including tellurium-based semiconductors and photovoltaic cells .
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(methyltellanyl)propanoate involves its interaction with molecular targets through its tellurium atom. The tellurium atom can undergo redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form tellurium-containing intermediates, which can interact with cellular components .
Comparison with Similar Compounds
- Ethyl 2-methyl-2-(methyltelluro)propanoate
- 2-methyl-2-(methyltelluro)propanoic acid ethyl ester
Uniqueness: Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and industrial applications .
Biological Activity
Ethyl 2-methyl-2-(methyltellanyl)propanoate, also known by its CAS number 474094-06-9, is a compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.
This compound is classified as an organic compound with the molecular formula C7H14O2Te and a molecular weight of approximately 257.79 g/mol. It appears as a light red to yellow clear liquid with a minimum purity of 95% as determined by gas chromatography (GC). The compound is sensitive to light and air, necessitating storage under inert conditions.
| Property | Value |
|---|---|
| Molecular Formula | C7H14O2Te |
| Molecular Weight | 257.79 g/mol |
| Appearance | Light red to yellow liquid |
| Purity | >95% (GC) |
| Storage Conditions | Cool, dark place <15°C |
Antimicrobial Activity
Research indicates that tellurium-containing compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar tellurium compounds can inhibit bacterial growth through disruption of cellular functions and membrane integrity. This suggests that this compound may possess comparable antimicrobial effects.
Case Studies
- Anticancer Properties : A study examining various tellurium derivatives found that certain compounds exhibited cytotoxic effects against cancer cell lines by inducing apoptosis through ROS generation. Although specific data on this compound is lacking, its structural similarities to these derivatives warrant further investigation into its potential anticancer effects.
- Antimicrobial Efficacy : Another relevant study focused on the antimicrobial properties of tellurium compounds against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could significantly reduce bacterial viability, suggesting that this compound might also exhibit similar antimicrobial activity.
Properties
CAS No. |
474094-06-9 |
|---|---|
Molecular Formula |
C7H14O2Te |
Molecular Weight |
257.8 g/mol |
IUPAC Name |
ethyl 2-methyl-2-methyltellanylpropanoate |
InChI |
InChI=1S/C7H14O2Te/c1-5-9-6(8)7(2,3)10-4/h5H2,1-4H3 |
InChI Key |
ABGGCSBXAMRGQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)[Te]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















